Propantheline Bromide Exhibits 2-5x Enhanced Antimuscarinic Potency Relative to Structural Analog Methantheline Bromide
Propantheline Bromide demonstrates significantly enhanced antimuscarinic potency compared to its direct structural analog, Methantheline Bromide. This differentiation arises from a specific structural modification: the substitution of an ethyl radical in Methantheline with an isopropyl group in Propantheline [1]. In vitro studies using isolated guinea-pig ileum and in vivo assays in cats and mice quantitatively confirm this increased activity, establishing Propantheline as the more potent xanthene derivative [2].
| Evidence Dimension | Antimuscarinic potency |
|---|---|
| Target Compound Data | 2-5 times more potent than Methantheline (range reported across different assays) |
| Comparator Or Baseline | Methantheline Bromide (Banthine) |
| Quantified Difference | Potency ratio of 2:1 to 5:1 (Propantheline:Methantheline) |
| Conditions | Isolated guinea-pig ileum (in vitro), cat blood pressure, and mouse mydriasis assays |
Why This Matters
For research requiring potent mAChR antagonism, selecting Propantheline over Methantheline enables lower effective doses and potentially reduced off-target effects due to the structural optimization.
- [1] Jewell R. Propantheline. xPharm: The Comprehensive Pharmacology Reference. 2007: 1-4. View Source
- [2] Johnson EA, Wood DR. A comparison of the peripheral parasympatholytic and autonomic ganglion blocking activities of methantheline (banthine) and propantheline (probanthine) with atropine and hexamethonium. Br J Pharmacol Chemother. 1954 Jun;9(2):218-23. View Source
